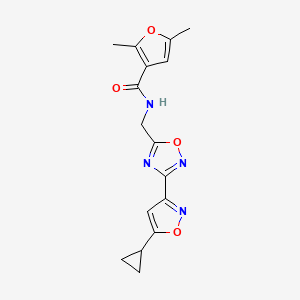

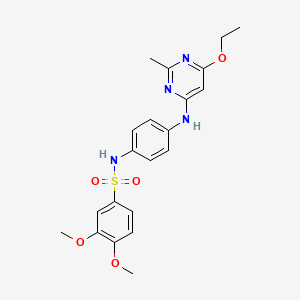

![molecular formula C16H15N3OS B2404081 (3-(1H-benzo[d]imidazol-1-il)pirrolidin-1-il)(tiofen-2-il)metanona CAS No. 2034513-76-1](/img/structure/B2404081.png)

(3-(1H-benzo[d]imidazol-1-il)pirrolidin-1-il)(tiofen-2-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds containing the 1H-benzo[d]imidazol-1-yl group are often used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of compounds containing the 1H-benzo[d]imidazol-1-yl group often involves the reaction of o-phenylenediamine with an aldehyde . A synthetic protocol has been reported that gives access to a wide range of structurally distinct imidazo chromeno pyridines in moderate to good yield with wide functional group tolerance .Molecular Structure Analysis

The 1H-benzo[d]imidazol-1-yl group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis

Compounds containing the 1H-benzo[d]imidazol-1-yl group can undergo a variety of chemical reactions. For example, installing amine-containing side chains at the 4-position of the pyridone ring can significantly improve the enzyme potency .Physical and Chemical Properties Analysis

The 1H-benzo[d]imidazol-1-yl group is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación

- Los derivados de imidazol, incluidos los que contienen la porción de benzimidazol, han mostrado un potencial antitumoral prometedor. Los investigadores han sintetizado y evaluado compuestos con esta estructura central contra diversas líneas celulares cancerosas, como MCF-7, CaCo-2, HepG2, SK-OV-3, NCI-H460 y BEL-7404 .

- Las moléculas a base de imidazol exhiben actividades antibacterianas y antimiobacterianas. Pueden dirigirse a enzimas bacterianas e interrumpir procesos celulares esenciales .

- Algunos compuestos que contienen imidazol poseen propiedades antiinflamatorias. Modulan las respuestas inmunitarias y pueden encontrar aplicaciones en el tratamiento de enfermedades inflamatorias .

- Los derivados de imidazol se han investigado por sus efectos antivirales. Estos compuestos pueden inhibir la replicación viral o la entrada a las células huésped .

- Los medicamentos a base de imidazol, como omeprazol y pantoprazol, se usan ampliamente como agentes antiulcerosos. Reducen la secreción de ácido gástrico y promueven la curación de las úlceras .

- Los derivados de imidazol han demostrado actividad contra parásitos protozoarios. Por ejemplo, megazol, un compuesto a base de imidazol, exhibe efectos tripanocidas .

Actividad Antitumoral

Propiedades Antibacterianas y Antimiobacterianas

Efectos Antiinflamatorios

Actividad Antiviral

Agentes Antiulcerosos

Propiedades Tripanocidas y Antiprotozoarias

En resumen, el compuesto (3-(1H-benzo[d]imidazol-1-il)pirrolidin-1-il)(tiofen-2-il)metanona es prometedor en diversos campos, desde la investigación del cáncer hasta el manejo de enfermedades infecciosas. Su estructura química única lo convierte en un candidato intrigante para futuras investigaciones y desarrollo de fármacos . ¡Si necesita más información o tiene alguna pregunta adicional, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Compounds containing thebenzimidazole moiety have been known to exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The mode of action is likely dependent on the specific target and the biochemical pathways involved.

Biochemical Pathways

Benzimidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.

Pharmacokinetics

The benzimidazole moiety is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Given the broad range of biological activities exhibited by benzimidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Direcciones Futuras

The development of new drugs containing the 1H-benzo[d]imidazol-1-yl group is a promising area of research due to the broad range of chemical and biological properties of these compounds . Further studies are needed to fully understand the potential of these compounds in various therapeutic applications.

Análisis Bioquímico

Biochemical Properties

It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with.

Cellular Effects

Imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives have been shown to inhibit microtubule assembly formation in DU-145, a human prostate cancer cell line . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOCDOJPVZBCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)

![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)